5-(4-chlorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one
Overview
Description
5-(4-chlorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a chlorobenzyl group, a furan ring, a morpholine moiety, and a thiazolopyridazinone core, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common synthetic routes include:
Formation of the Thiazolopyridazinone Core: This step often involves the reaction of appropriate thioamides with hydrazine derivatives under controlled conditions to form the thiazolopyridazinone ring system.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with the thiazolopyridazinone intermediate.
Attachment of the Furan Ring: The furan ring is typically introduced through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, using furan-2-boronic acid or furan-2-yl halides.
Morpholine Incorporation: The morpholine moiety is often introduced via nucleophilic substitution or addition reactions, where morpholine reacts with an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Catalysts: Palladium catalysts (Pd/C, Pd(OAc)2), Lewis acids (AlCl3, BF3)
Major Products
Oxidation Products: Furan-2,5-dicarboxylic acid derivatives
Reduction Products: Amino derivatives of the compound
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-(4-chlorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers, due to its electronic properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Receptor Modulation: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
DNA Intercalation: Intercalating into DNA strands, potentially affecting gene expression and cellular proliferation.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one: shares structural similarities with other thiazolopyridazinone derivatives, such as:
Uniqueness
- The presence of the chlorobenzyl group in this compound imparts unique electronic and steric properties, which can influence its reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-7-(furan-2-yl)-2-morpholin-4-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S/c21-14-5-3-13(4-6-14)12-25-19(26)17-18(16(23-25)15-2-1-9-28-15)29-20(22-17)24-7-10-27-11-8-24/h1-6,9H,7-8,10-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQFDEHHZULLBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC4=CC=C(C=C4)Cl)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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